molecular formula C18H16N2O4 B5913470 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B5913470
M. Wt: 324.3 g/mol
InChI Key: XYIQGJIJROXOBS-UHFFFAOYSA-N
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Description

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide, also known as HNQ-PA, is a synthetic compound that has been studied for its potential use in various scientific applications.

Mechanism of Action

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide is believed to work by inhibiting the activity of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and has anti-inflammatory effects in various animal models. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, including T cells and macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this enzyme. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to have limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and immune-modulating effects of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Finally, there is potential for the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide.

Scientific Research Applications

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has been studied for its potential use in various scientific applications, including as an inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an enzyme involved in DNA repair and has been found to play a role in various diseases, including cancer and neurodegenerative disorders. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)19-16(21)10-14-17(22)13-7-2-3-8-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIQGJIJROXOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(3-methoxyphenyl)acetamide

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